molecular formula C9H7IN2O2 B1455053 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227954-99-5

6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1455053
M. Wt: 302.07 g/mol
InChI Key: KARXPPYIHLCQEW-UHFFFAOYSA-N
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Description

“6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular weight of 302.07 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which “6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” belongs, has been extensively studied. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The InChI code for “6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is 1S/C9H7IN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) . This indicates that the compound has a molecular structure with 9 carbon atoms, 7 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a solid at room temperature . Its IUPAC name is 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid .

Scientific Research Applications

Antituberculosis Agents

  • Field : Medicinal Chemistry
  • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
  • Results : Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Synthesis of Imidazo[1,2-a]pyridines

  • Field : Organic Synthesis
  • Application : A series of imidazo[1,2-a]pyridines were synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Methods : A vial containing a mixture of 2-aminopyridine (1 mmol), and α-bromoketone (1 mmol) was placed in a microwave synthesiser. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure. After 15–20 min of irradiation, the mixture was cooled to room temperature .
  • Results : The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Antimalarial Agents

  • Field : Medicinal Chemistry
  • Application : Imidazo[1,2-a]pyridine analogues have also been explored for their antimalarial properties . They have shown significant activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria .
  • Methods : The compounds were tested in vitro against asexual blood stages of Plasmodium falciparum strains and also assessed for cytotoxicity against mammalian cell lines .
  • Results : Some of the compounds exhibited nanomolar potency against P. falciparum and showed a good selectivity index .

Anticancer Agents

  • Field : Oncology
  • Application : Certain imidazo[1,2-a]pyridine derivatives have demonstrated potential as anticancer agents . They have been found to inhibit the growth of various cancer cell lines .
  • Methods : The compounds were tested in vitro against a panel of cancer cell lines, and their cytotoxicity was evaluated .
  • Results : Some of the compounds showed promising anticancer activity with low micromolar IC50 values .

Antiviral Agents

  • Field : Virology
  • Application : Imidazo[1,2-a]pyridine analogues have been studied for their antiviral properties . They have shown significant activity against various viruses, including the influenza virus .
  • Methods : The compounds were tested in vitro against a panel of viruses, and their antiviral activity was evaluated .
  • Results : Some of the compounds showed promising antiviral activity with low micromolar IC50 values .

Material Science

  • Field : Material Science
  • Application : Imidazo[1,2-a]pyridine moiety is also useful in material science because of its structural character .
  • Methods : The compounds were synthesized from easily available chemicals and their properties were evaluated .
  • Results : The synthesized compounds showed desirable properties for applications in material science .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, and the precautionary statements are P271;P261;P280 .

Future Directions

The future directions for “6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” and related compounds could involve further exploration of their medicinal chemistry applications, given the wide range of applications of imidazo[1,2-a]pyridine analogues .

properties

IUPAC Name

6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARXPPYIHLCQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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